molecular formula C17H24O2SSi B14378408 tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane CAS No. 89861-10-9

tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane

Cat. No.: B14378408
CAS No.: 89861-10-9
M. Wt: 320.5 g/mol
InChI Key: SELMUCDYMDFNCJ-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a furan ring substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-(phenylsulfanyl)furan-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other silyl groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.

Major Products

    Oxidation: Phenylsulfoxide or phenylsulfone derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various silyl or functional group-substituted derivatives.

Scientific Research Applications

tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Medicine: Investigated for its potential use in medicinal chemistry for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane depends on its specific application. In organic synthesis, it acts as a protecting group for alcohols, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved would vary based on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(2-propynyloxy)silane
  • tert-Butyldimethylsilane

Uniqueness

tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane is unique due to the presence of the phenylsulfanyl group attached to the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

CAS No.

89861-10-9

Molecular Formula

C17H24O2SSi

Molecular Weight

320.5 g/mol

IUPAC Name

tert-butyl-dimethyl-[(2-phenylsulfanylfuran-3-yl)methoxy]silane

InChI

InChI=1S/C17H24O2SSi/c1-17(2,3)21(4,5)19-13-14-11-12-18-16(14)20-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3

InChI Key

SELMUCDYMDFNCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(OC=C1)SC2=CC=CC=C2

Origin of Product

United States

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